

Chirality and optical activity of (S)-(+)-3-Methyl-2-butanol

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Compound of Interest

Compound Name: 3-Methyl-2-butanol

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An In-depth Technical Guide on the Chirality and Optical Activity of (S)-(+)-**3-Methyl-2-butanol**

Abstract

(S)-(+)-**3-Methyl-2-butanol** is a chiral secondary alcohol of significant interest in the fields of organic synthesis and pharmaceutical development.^[1] Its defined stereochemistry makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure target molecules.^[1] This secondary alcohol is characterized by a stereogenic center at the second carbon position and a branched 3-methyl group.^[2] This guide provides a comprehensive overview of its chemical structure, stereochemistry, optical activity, and key experimental methodologies.

Chemical Structure and Identification

3-Methyl-2-butanol features a hydroxyl group on the second carbon of a five-carbon chain, with a methyl branch on the third carbon.^[3] The presence of a stereocenter at the C2 position gives rise to its chirality.^[3]

Identifier	Value
IUPAC Name	(2S)-3-methylbutan-2-ol[2]
Synonyms	(S)-sec-isoamyl alcohol, (S)-methyl isopropyl carbinol[3]
Molecular Formula	C ₅ H ₁₂ O[3]
Molecular Weight	88.15 g/mol [3]
CAS Number	1517-66-4[3][4]

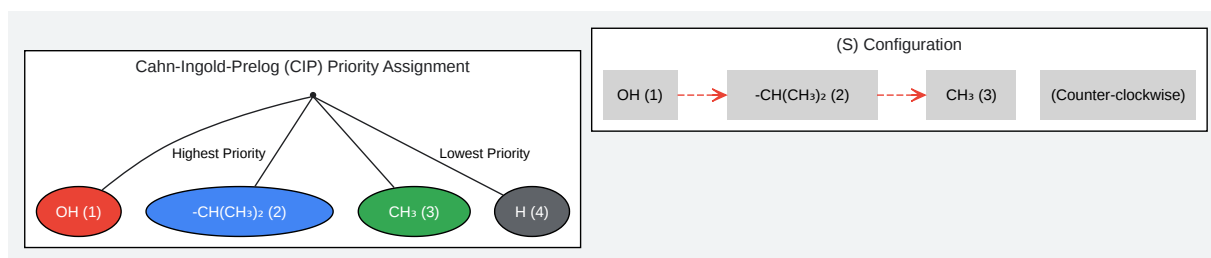
Chirality and Stereochemistry

The chirality of **3-Methyl-2-butanol** originates from the C2 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an isopropyl group (-CH(CH₃)₂).[3] This arrangement results in two non-superimposable mirror images, known as enantiomers: (S)-(+)-**3-Methyl-2-butanol** and (R)-(-)-**3-Methyl-2-butanol**. [3]

The '(S)' configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents around the chiral center are ranked by atomic number. For (S)-(+)-**3-Methyl-2-butanol**, the priorities are:

- -OH (highest priority)
- -CH(CH₃)₂
- -CH₃
- -H (lowest priority)

When viewing the molecule with the lowest priority group pointing away, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, hence the '(S)' designation.



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Caption: CIP priority rules and determination of the (S) configuration.

A notable feature in the NMR spectrum of **3-methyl-2-butanol** is that it displays five distinct signals. This is because the two methyl groups of the isopropyl substituent are diastereotopic due to the adjacent chiral center, making them chemically non-equivalent.[5]

Optical Activity

As a chiral molecule, (S)-(+)-**3-Methyl-2-butanol** is optically active, meaning it rotates the plane of plane-polarized light.[6] The "(+)" designation signifies that it is dextrorotatory, rotating the light to the right (clockwise).[2] Its enantiomer, (R)-(-)-**3-Methyl-2-butanol**, is levorotatory, rotating light by an equal magnitude in the opposite direction.[3]

The specific rotation ($[\alpha]$) is a fundamental property used to characterize optically active compounds.

Property	Value	Conditions
Specific Rotation ($[\alpha]_D$)	Dextrorotatory (+)[1]	20-25 °C
Reported Value	+16°	Pure (S)-enantiomer[7]
Boiling Point	111-114 °C	at 760 mmHg[1]
Density	0.810 - 0.818 g/cm ³	at 20-25 °C[1]
Refractive Index (n _D)	1.4080 - 1.4110	at 20 °C[1]

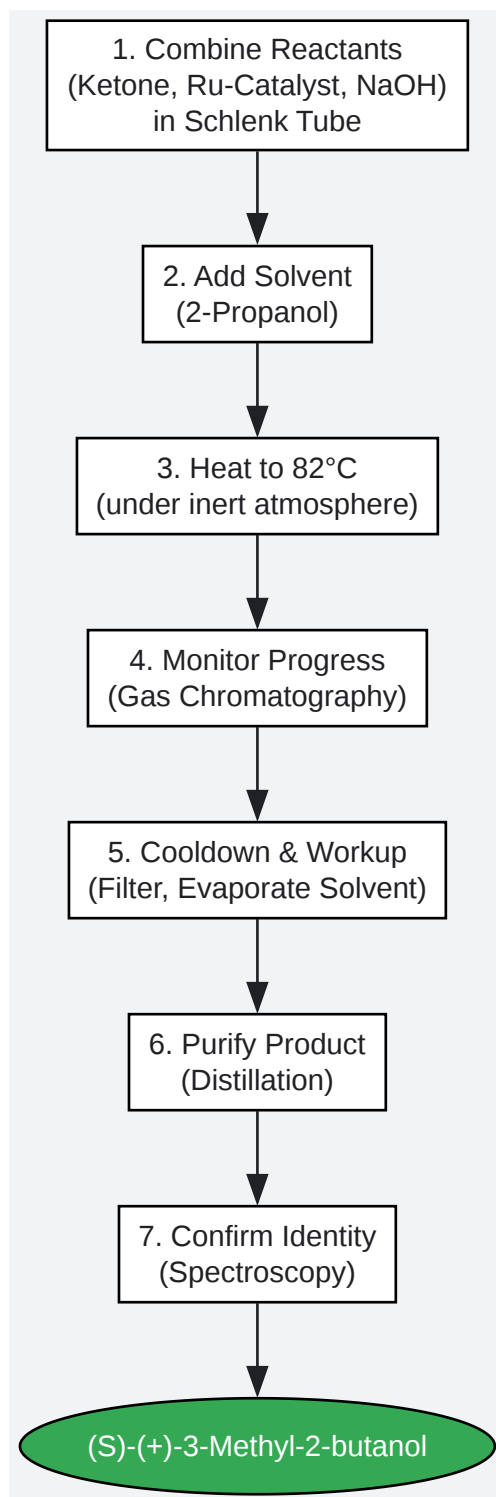
Experimental Protocols

Asymmetric Synthesis of (S)-(+)-3-Methyl-2-butanol

A direct and efficient route to obtain the (S)-enantiomer is the asymmetric reduction of the prochiral ketone, 3-methyl-2-butanone, using a chiral catalyst.[2]

Protocol: Asymmetric Transfer Hydrogenation[2][8]

- Preparation: In a Schlenk tube maintained under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-methyl-2-butanone (8.5 mmol), a chiral ruthenium(II) catalyst (e.g., --INVALID-LINK--) (0.00425 mmol), and sodium hydroxide (3.4 mmol).
- Solvent Addition: Add 10 mL of 2-propanol to the Schlenk tube.
- Reaction: Fit the tube with a reflux condenser and heat the mixture to 82°C.
- Monitoring: Monitor the reaction progress by periodically taking aliquots. Pass the aliquot through a silica pad and analyze by gas chromatography (GC).
- Workup: Once the reaction is complete, cool the mixture, filter to remove the catalyst, and remove the solvent under reduced pressure.
- Purification: Purify the resulting crude alcohol by distillation to obtain pure (S)-(+)-**3-Methyl-2-butanol**.
- Confirmation: Confirm the identity of the product by comparing its spectroscopic data (NMR, IR) with a commercially available pure sample.[8]



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Caption: Workflow for the asymmetric synthesis of (S)-(+)-3-Methyl-2-butanol.

Measurement of Optical Activity

The optical rotation is measured using a polarimeter.

Protocol: Polarimetry

- **Sample Preparation:** Prepare a solution of (S)-(+)-**3-Methyl-2-butanol** of known concentration (c , in g/mL) using a suitable achiral solvent (e.g., ethanol).
- **Blank Measurement:** Fill the polarimeter cell of a known path length (l , in dm) with the pure solvent and zero the instrument.
- **Sample Measurement:** Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.
- **Data Acquisition:** Place the cell in the polarimeter and measure the observed rotation (α).
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c \times l)$

Applications in Research and Development

(S)-(+)-**3-Methyl-2-butanol** serves as a versatile precursor for the synthesis of complex molecules where stereochemical integrity is crucial.^[2] Its primary utility is in asymmetric synthesis, where it is used to introduce chirality into target compounds.^[2] This makes it an indispensable tool in medicinal chemistry, catalysis, and fragrance research for studies focused on stereoselectivity and the development of new synthetic methodologies.^[2]

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